2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
Overview
Description
2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core structure substituted with a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as hiv-1 integrase (h–i) inhibitors . HIV-1 Integrase is a validated target for chemotherapeutic intervention .
Mode of Action
It is suggested that the compound might function through intermolecular coordination between the target enzyme, the inhibitor, and metals (mg²⁺ and mn²⁺, co-factors of the enzyme), leading to the formation of bimetallic complexes .
Biochemical Pathways
The formation of bimetallic complexes could potentially affect enzyme/drug interaction or electron transfer processes, which are crucial in biological oxygen transfer .
Result of Action
It is suggested that such compounds could potentially promote or block the activity of hiv-1 integrase .
Action Environment
The formation of bimetallic complexes suggests that the presence and concentration of certain metal ions could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid typically involves the condensation of 3,5-dimethyl-pyrazole with quinoline derivatives. One common method includes the reaction of 3,5-dimethyl-pyrazole with quinoline-4-carboxylic acid under acidic or basic conditions to form the desired product. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives
Scientific Research Applications
2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-[(Phenyl)-(3,5-Dimethyl-Pyrazol-1-yl)-Methyl]-Malonic Acid Diethyl Ester: Similar structure with a malonic acid ester group.
Bis(3,5-Dimethyl-Pyrazol-1-yl)Methane: Contains two pyrazole rings attached to a methane core.
Uniqueness
2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile ligand in coordination chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-7-11(2)19(18-10)9-12-8-14(16(20)21)13-5-3-4-6-15(13)17-12/h3-8H,9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFSWSNDSXVJNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161023 | |
Record name | 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809694 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957035-26-6 | |
Record name | 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957035-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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